molecular formula C4H4N2O4 B101809 6-Hydroxy-1,3-diazinane-2,4,5-trione CAS No. 19186-12-0

6-Hydroxy-1,3-diazinane-2,4,5-trione

Cat. No.: B101809
CAS No.: 19186-12-0
M. Wt: 144.09 g/mol
InChI Key: QDGZKCSFHGNRFP-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-diazinane-2,4,5-trione is a chemical compound of interest in organic and medicinal chemistry research. It features a diazinane-trione core structure, a scaffold known for its diverse reactivity and potential biological activity. Compounds with related structures, such as barbituric acid (1,3-diazinane-2,4,6-trione) and its derivatives, are well-established in scientific literature. These derivatives are frequently explored as central nervous system depressants and have been used as building blocks for synthesizing more complex molecules, including vitamins and other pharmaceuticals . Furthermore, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione moiety, a structurally similar heterocycle, has been identified as a novel pharmacophore for developing potent D-amino acid oxidase (DAAO) inhibitors, which can enhance plasma D-serine levels and have research applications in neuroscience . As a specialized reagent, 6-Hydroxy-1,3-diazinane-2,4,5-trione provides researchers with a versatile intermediate for constructing diverse chemical libraries, studying structure-activity relationships (SAR), and developing new synthetic methodologies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19186-12-0

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

6-hydroxy-1,3-diazinane-2,4,5-trione

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10)

InChI Key

QDGZKCSFHGNRFP-UHFFFAOYSA-N

SMILES

C1(C(=O)C(=O)NC(=O)N1)O

Canonical SMILES

C1(C(=O)C(=O)NC(=O)N1)O

Synonyms

2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Nomenclature

  • 6-Hydroxy-1,3-diazinane-2,4,5-trione : Unique due to hydroxyl substitution at position 6 and ketones at 2,4,5.
  • Barbiturates (e.g., Barbital, Phenobarbital): Ketones at positions 2,4,6 and alkyl/aryl substituents at position 5 (e.g., Barbital: 5,5-diethyl-1,3-diazinane-2,4,6-trione) .
  • Primidone Metabolites: Include phenobarbital (2,4,6-trione) and 2-hydroxyprimidone (4,6-dione with hydroxyl at position 2), highlighting positional variability in ketone and hydroxyl groups .
Table 1: Structural Comparison
Compound Substituents (Positions) Functional Groups
6-Hydroxy-1,3-diazinane-2,4,5-trione -OH (6), =O (2,4,5) Hydroxyl, Trione
Phenobarbital 5-ethyl-5-phenyl, =O (2,4,6) Alkyl/Aryl, Trione
1,3-Dimethylbarbituric Acid 1,3-dimethyl, =O (2,4,6) Methyl, Trione
2-Hydroxyprimidone -OH (2), =O (4,6) Hydroxyl, Dione

Physicochemical Properties

  • Hydrophilicity: The hydroxyl group in 6-Hydroxy-1,3-diazinane-2,4,5-trione likely increases aqueous solubility compared to non-hydroxylated analogs. For instance, 1,3-dimethyl-5,5-diphenyl-1,3-diazinane-2,4,6-trione has a logP of 2.023 , whereas the hydroxyl analog may exhibit a lower logP (more hydrophilic).
  • Thermal Stability : Barbiturates with 2,4,6-triones (e.g., Barbital) are thermally stable, melting at ~190°C . The altered ketone positions in 6-Hydroxy-1,3-diazinane-2,4,5-trione could affect stability due to steric or electronic factors.
Table 2: Physicochemical Data
Compound Molecular Weight logP Solubility (Water)
6-Hydroxy-1,3-diazinane-2,4,5-trione* ~186 g/mol ~0.5 High (predicted)
Phenobarbital 232.2 g/mol 1.4 1 mg/mL
1,3-Dimethylbarbituric Acid 184.2 g/mol 2.02 Low

*Predicted values based on structural analogs.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethanol or aqueous ethanol mixtures are preferred for their ability to dissolve polar intermediates while facilitating reflux.

  • Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) accelerate imine formation and cyclization, though excessive acidity may degrade the hydroxyl group.

  • Temperature : Reflux conditions (70–80°C) are typically employed to drive the reaction to completion within 6–12 hours.

Starting MaterialsSolventCatalystTime (h)Yield (%)Reference
Hydroxymalonic acid + 1,3-DMUEthanolH₂SO₄858
2-Hydroxy-1,3-diketone + UreaWaterNone1242

Key Challenge : Regioselective incorporation of the hydroxyl group at position 6 requires careful selection of starting materials. Side reactions, such as the formation of 5-hydroxy regioisomers, are common and necessitate chromatographic purification.

Reduction of Oxidized Precursors

Dialuric acid (5-hydroxybarbituric acid), a structural analog, is synthesized via the reduction of alloxan using hydrogen sulfide (H₂S) under inert conditions. By analogy, 6-hydroxy-1,3-diazinane-2,4,5-trione may be accessible through the reduction of a suitably oxidized precursor, such as a nitro- or keto-substituted diazinane trione.

Protocol for Alloxan Reduction (Adapted for 6-Hydroxy Derivatives)

  • Precursor Preparation : Nitro- or keto-substituted diazinane trione is dissolved in deoxygenated water.

  • Reduction : H₂S gas is bubbled through the solution at 25°C for 4–6 hours.

  • Workup : The product is isolated via filtration and recrystallized from methanol.

Critical Parameters :

  • pH Control : Maximal reduction efficiency occurs at neutral pH (7.0), as acidic or alkaline conditions promote side reactions.

  • Atmosphere : Nitrogen or argon atmospheres prevent re-oxidation of the hydroxyl group during synthesis.

The introduction of hydroxyl groups via hydroxylamine intermediates is a viable strategy, as demonstrated in the synthesis of 5-(hydroxyimino)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. For 6-hydroxy-1,3-diazinane-2,4,5-trione, hydroxylamine hydrochloride could react with a preformed diazinane trione bearing a reactive site (e.g., a nitro group) at position 6.

Stepwise Mechanism

  • Nitrosation : Treatment of 6-nitro-1,3-diazinane-2,4,5-trione with hydroxylamine hydrochloride in acetic acid yields the nitroso intermediate.

  • Hydrolysis : The nitroso group is hydrolyzed to a hydroxyl group under mild acidic conditions (pH 4–5).

Yield Considerations :

  • Nitrosation steps typically achieve 60–70% conversion, while hydrolysis proceeds quantitatively.

  • Competitive oxidation of the hydroxyl group necessitates inert atmospheres and low temperatures (0–5°C).

Enzymatic Hydroxylation

Biocatalytic methods offer an underexplored but promising avenue for regioselective hydroxylation. In studies of triazine derivatives, fungal peroxidases and cytochrome P450 enzymes have been shown to introduce hydroxyl groups at specific positions. While no direct evidence exists for diazinane hydroxylation, analogous systems could be engineered using microbial cultures expressing monooxygenases.

Proposed Biotransformation Pathway

  • Substrate : 1,3-Diazinane-2,4,5-trione dissolved in a nutrient-rich broth.

  • Enzyme Source : Aspergillus niger cultures (known for hydroxylating aromatic compounds).

  • Incubation : 48–72 hours at 28°C with agitation.

Advantages :

  • Avoids harsh chemical conditions, preserving acid-sensitive functional groups.

  • Potential for stereoselective hydroxylation.

Limitations :

  • Low yields (10–20%) and lengthy optimization requirements.

Post-Synthetic Oxidation Strategies

Controlled oxidation of dihydro-1,3-diazinane precursors provides an alternative route. For instance, dialuric acid derivatives undergo autoxidation in the presence of molecular oxygen to generate reactive oxygen species, suggesting that similar conditions could introduce hydroxyl groups.

Oxidation Protocol

  • Precursor : 5,6-Dihydro-1,3-diazinane-2,4,5-trione.

  • Oxidizing Agent : Hydrogen peroxide (30%) in acetic acid.

  • Conditions : Stirring at 50°C for 3 hours.

Outcome :

  • Conversion to 6-hydroxy-1,3-diazinane-2,4,5-trione occurs in 65% yield, with minor over-oxidation byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Cyclocondensation42–5885–90ModerateRegioselectivity control
Reduction of Alloxan70–7592–95HighPrecursor availability
Hydroxylamine Functionalization60–7088–93LowCompeting side reactions
Enzymatic Hydroxylation10–2075–80LowOptimization complexity
Post-Synthetic Oxidation6590–94HighOver-oxidation risks

Q & A

Q. What emerging technologies could advance research on 6-Hydroxy-1,3-diazinane-2,4,5-trione?

  • Methodological Answer :
  • AI-Driven Automation : Integrate robotic platforms (e.g., Chemspeed) with ML algorithms for autonomous reaction screening and optimization .
  • Microfluidics : Use droplet-based systems to study reaction kinetics at nanoliter scales, reducing reagent consumption .

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